1-Naphthalenesulfonic acid chemical properties and structure
1-Naphthalenesulfonic acid chemical properties and structure
An In-depth Technical Guide to 1-Naphthalenesulfonic Acid: Chemical Properties and Structure
Introduction
1-Naphthalenesulfonic acid, with the chemical formula C₁₀H₈O₃S, is a significant organic compound utilized primarily as an intermediate in the synthesis of dyes and other organic compounds.[1][2] It is one of two monosulfonic acids derived from naphthalene, the other being the more stable 2-naphthalenesulfonic acid.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1-Naphthalenesulfonic acid consists of a naphthalene ring substituted with a sulfonic acid group at the alpha (position 1). This structure imparts its characteristic acidic and aromatic properties.
| Identifier | Value |
| Molecular Formula | C₁₀H₈O₃S[1][3][4][5] |
| Molecular Weight | 208.23 g/mol [1] |
| CAS Number | 85-47-2[1][4][5] |
| SMILES String | O=S(=O)(O)c1cccc2ccccc12[6] |
| InChI Key | PSZYNBSKGUBXEH-UHFFFAOYSA-N[1][4][5] |
| Synonyms | alpha-Naphthalenesulfonic acid, Naphthalene-1-sulfonic acid[3][4] |
Physicochemical Properties
The physicochemical properties of 1-naphthalenesulfonic acid are summarized in the table below. It is typically available as a colorless, water-soluble solid, often in its dihydrate form (C₁₀H₇SO₃H·2H₂O).[1]
| Property | Value |
| Appearance | Grey fine crystalline powder or prismatic white crystals.[7][8] |
| Melting Point | 77-79 °C (lit.)[7][8], 139–140 °C (anhydrous)[1][8], 90 °C (dihydrate)[8][9] |
| Boiling Point | 317.43°C (rough estimate)[2][8] |
| pKa | 0.17 ± 0.10 (Predicted)[2][7] |
| Water Solubility | Freely soluble.[1][2][8] |
| Solubility in other solvents | Alcohol: freely soluble; Diethyl ether: slightly soluble.[2][8] |
| Density | 1.3797 g/cm³ (rough estimate)[2][8] |
| Flash Point | 380.2°C[2][8] |
| Vapor Pressure | 7.23E-21 mmHg at 25°C[2][8] |
Chemical Reactivity
1-Naphthalenesulfonic acid exhibits reactivity characteristic of both aromatic sulfonic acids and the naphthalene ring system.
-
Hydrolysis: Upon heating with dilute aqueous acid, it can revert to naphthalene.[1]
-
Fusion with Alkali: Fusion with sodium hydroxide followed by acidification yields 1-naphthol, a key reaction for producing this important intermediate.[1]
-
Further Sulfonation: It can be further sulfonated to give 1,5-naphthalenedisulfonic acid.[1]
-
Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.[1]
Experimental Protocols
Synthesis of 1-Naphthalenesulfonic Acid
A common method for the synthesis of 1-naphthalenesulfonic acid is the direct sulfonation of naphthalene.
Method 1: Sulfonation with Sulfuric Acid [10]
-
Naphthalene is stirred with sulfuric acid at approximately 50°C until the naphthalene completely dissolves, forming the sulfonic acid.
-
The resulting solution is then diluted with water.
-
The solution is partially neutralized with sodium bicarbonate.
-
The product is salted out by adding sodium chloride at the boiling point, which causes fine crystals of sodium 1-naphthalenesulfonate to separate.
-
The crystals are then filtered off and dried.
Method 2: Sulfonation in the Presence of Acetic Anhydride [11]
-
Naphthalene (1 mole) is dissolved in acetic anhydride (1.5 moles).
-
100% sulfuric acid (1 mole) is added to the solution over 95 minutes while the temperature is gradually increased from 30°C to 45°C.
-
The sulfonation is continued at 45°C for an additional 45 minutes.
Analysis of Naphthalenesulfonic Acids
A procedure for the simultaneous determination of various naphthalenesulfonates, including 1-naphthalenesulfonate, from saline solutions involves ion-pair high-performance liquid chromatography (HPLC) with fluorescence detection following solid-phase extraction.[12] This method allows for the baseline separation of multiple naphthalenesulfonate isomers.[12]
Visualizations
The following diagrams illustrate the structural relationships and a typical synthesis workflow for 1-naphthalenesulfonic acid.
References
- 1. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 1-Naphthalenesulfonic acid | C10H8O3S | CID 6812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenesulfonic acid [webbook.nist.gov]
- 5. 1-Naphthalenesulfonic acid [webbook.nist.gov]
- 6. 1-Naphthalenesulfonic acid (CAS 85-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1-Naphthalenesulfonic acid | 85-47-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1-Naphthalenesulfonic Acid [drugfuture.com]
- 10. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
